3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidoindole core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxybenzyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C19H17N3O3/c1-24-15-8-7-12(9-16(15)25-2)10-22-11-20-17-13-5-3-4-6-14(13)21-18(17)19(22)23/h3-9,11,21H,10H2,1-2H3 |
InChI Key |
ICPQDQXYGHKKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of solvents, optimization of reaction conditions, and sequence of reagent introduction are crucial factors in industrial synthesis. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
1H-Indole-3-carbaldehyde derivatives: Studied for their potential therapeutic applications.
Uniqueness
3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one stands out due to its unique pyrimidoindole core and the presence of the 3,4-dimethoxybenzyl group. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
